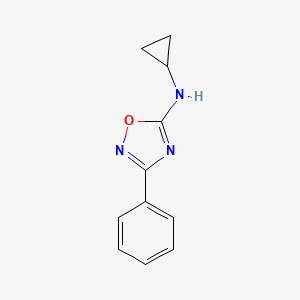

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine

描述

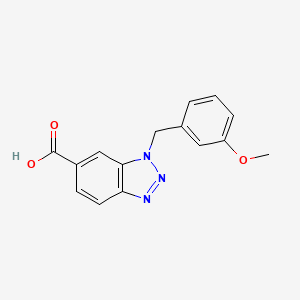

“N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine” is a compound that belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the use of nitrogen- and oxygen-containing scaffolds . The process involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis can be performed at room temperature and has been found to be highly efficient .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, such as “N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine”, consists of a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles involve various oxidative cyclizations . These reactions have found modest application in drug design thus far . The reactions can range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine” include a boiling point of 384.0±44.0 °C and a density of 1.431±0.06 g/cm3 .科学研究应用

Anti-Infective Agents

The 1,2,4-oxadiazole derivatives, including N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine, have been studied for their potential as anti-infective agents. These compounds have shown activity against a range of infectious diseases, including tuberculosis, malaria, and various nosocomial infections . The structural versatility of 1,2,4-oxadiazoles allows for the synthesis of compounds with potential antibacterial, antiviral, and anti-leishmanial activities.

Drug Discovery

In drug discovery, the 1,2,4-oxadiazole core is a valuable scaffold due to its resemblance to amide and ester linkages. This core structure is found in many experimental, investigational, and marketed drugs. The incorporation of the N-cyclopropyl-3-phenyl moiety can enhance the pharmacological profile of these drugs by improving their potency and selectivity .

Agricultural Chemicals

1,2,4-Oxadiazole derivatives are also explored for their agricultural applications. They exhibit a broad spectrum of biological activities that can be harnessed to develop efficient and low-risk chemical pesticides. These compounds can provide solutions to control plant diseases that pose a serious threat to food security .

Anti-Trypanosomal Activity

The anti-trypanosomal activity of 1,2,4-oxadiazoles has been investigated, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies have been conducted to understand the mode of action of these compounds, which could lead to the development of new treatments for this disease .

Synthetic Methodologies

The synthesis of 1,2,4-oxadiazoles, including N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine, is of significant interest in organic chemistry. Various synthetic strategies have been developed to construct these heterocycles at room temperature, which is crucial for the preparation of pharmaceutically important molecules .

Bioisosteres in Medicinal Chemistry

1,2,4-Oxadiazoles serve as bioisosteres for amides and esters in medicinal chemistry. The oxadiazole ring can act as a bioisosteric replacement, offering the potential to modulate the biological properties of a compound, such as its metabolic stability, solubility, and receptor binding affinity .

作用机制

Target of Action

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is a compound that has been synthesized and studied for its potential biological activities Compounds with the 1,2,4-oxadiazole core have been reported to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to affect various pathways, including those involved in cancer cell proliferation . They can inhibit the activity of key enzymes in these pathways, leading to downstream effects such as the disruption of cell growth and division .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including anti-infective and anticancer activities . These activities result from the compound’s interaction with its targets and the subsequent disruption of cellular processes .

属性

IUPAC Name |

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-4-8(5-3-1)10-13-11(15-14-10)12-9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPWEESCRMRYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)

![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)

![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)

![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)

![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)

![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)

![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)